molecular formula C10H12N2O3 B13638787 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one

5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one

Cat. No.: B13638787
M. Wt: 208.21 g/mol
InChI Key: JNMCWNYBKDENAU-UHFFFAOYSA-N
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Description

5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one is a benzo[d]oxazol-2(3h)-one derivative characterized by an amino group at the 5-position of the benzoxazolone core and a 2-hydroxypropyl substituent at the 3-position. This structure confers unique physicochemical properties, such as enhanced solubility due to the hydrophilic hydroxypropyl group, which distinguishes it from analogs with alkoxy or alkyl substituents.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-amino-3-(2-hydroxypropyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H12N2O3/c1-6(13)5-12-8-4-7(11)2-3-9(8)15-10(12)14/h2-4,6,13H,5,11H2,1H3

InChI Key

JNMCWNYBKDENAU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=C(C=CC(=C2)N)OC1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one typically involves the reaction of 2-aminophenol with chloroacetic acid to form 2-(2-hydroxyphenyl)glycine This intermediate is then cyclized under acidic conditions to yield the benzoxazole ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the benzoxazole ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3h)-one involves its interaction with various molecular targets. The amino and hydroxypropyl groups allow it to form hydrogen bonds and interact with biological receptors. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The benzo[d]oxazol-2(3h)-one scaffold is shared among several analogs, with differences in substituent groups significantly altering biological activity and physicochemical traits:

Compound Name Substituents (Position) Key Structural Differences Physicochemical Implications
5-Amino-3-(2-methoxyethyl)benzo[d]oxazol-2(3h)-one 3-(2-methoxyethyl), 5-amino Methoxyethyl (lipophilic) vs. hydroxypropyl Lower solubility, increased lipophilicity
7-Aminobenzo[d]oxazol-2(3H)-one 7-amino, no 3-substituent Amino group at 7-position vs. 5-position Altered hydrogen-bonding potential
5-Fluorobenzo[d]oxazol-2(3H)-one 5-fluoro, no 3-substituent Fluorine (electron-withdrawing) vs. amino Reduced basicity, potential steric effects
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride 3-(piperidin-4-yl), hydrochloride Bulky piperidinyl vs. hydroxypropyl Enhanced basicity, charge-dependent interactions

Key Observations :

  • The hydroxypropyl group in the target compound likely improves aqueous solubility compared to methoxyethyl or piperidinyl analogs, facilitating in vitro and in vivo applications .
  • The 5-amino group may enhance receptor binding through hydrogen bonding, contrasting with electron-withdrawing substituents like fluorine .
Sigma Receptor Modulation

Sigma-2 receptor agonists (e.g., CB-64D, CB-184) induce apoptosis in cancer cells via caspase-independent pathways, with structural features such as aromatic cores and basic side chains critical for activity . For example:

  • Methoxyethyl analog : Discontinued status () may reflect instability or poor efficacy, highlighting the hydroxypropyl group’s advantage in drug design.
  • Haloperidol derivatives : The hydroxypropyl group’s polarity may mimic reduced haloperidol’s effects on calcium release from endoplasmic reticulum stores .
Calcium Signaling

Sigma-2 agonists like CB-64D trigger transient Ca²⁺ release from intracellular stores in SK-N-SH neuroblastoma cells . The hydroxypropyl group’s hydrophilicity could influence calcium mobilization efficiency compared to methoxyethyl or piperidinyl analogs, which may exhibit altered membrane permeability.

Drug Resistance and Synergistic Effects

Sigma-2 ligands such as CB-184 potentiate doxorubicin cytotoxicity in both drug-sensitive and resistant breast cancer cells . The target compound’s hydroxypropyl group may enhance bioavailability in resistant tumors compared to bulkier analogs (e.g., piperidinyl derivatives), though experimental validation is needed.

Biological Activity

5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3H)-one, also known by its CAS number 1249969-14-9, is a compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H12N2O3
  • Molar Mass : 208.21 g/mol
  • Density : 1.378 g/cm³ (predicted)
  • Boiling Point : 454.5 °C (predicted)

The biological activity of 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3H)-one is largely attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that derivatives of benzoxazole exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2). The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentrations (MIC) indicate that certain derivatives possess significant antibacterial activity .
  • Neuroprotective Effects : Preliminary studies suggest that compounds similar to 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3H)-one may inhibit acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Anticancer Studies

A study focused on benzoxazole derivatives reported that several compounds demonstrated potent cytotoxicity against a range of cancer cell lines. Notably, compounds with specific substitutions on the benzoxazole ring exhibited enhanced activity, suggesting a structure-activity relationship (SAR) critical for developing effective anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3H)-one was evaluated against standard bacterial strains. Results indicated that specific modifications in the compound's structure could significantly enhance its antibacterial properties, with some derivatives showing MIC values as low as 10 µg/mL against E. coli and B. subtilis .

Case Study 1: Cancer Cell Line Testing

In a controlled laboratory setting, researchers tested the effects of 5-Amino-3-(2-hydroxypropyl)benzo[d]oxazol-2(3H)-one on various cancer cell lines. The compound induced apoptosis in MCF-7 cells at concentrations ranging from 20 to 50 µM, demonstrating a dose-dependent response.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antibacterial properties of this compound using E. coli and B. subtilis. The results showed that at a concentration of 15 µg/mL, the compound effectively inhibited bacterial growth, highlighting its potential as an antimicrobial agent.

Data Table

Biological ActivityTarget Organism/Cell LineConcentration (µg/mL)Effect
CytotoxicityMCF-7 (Breast Cancer)20 - 50Induced apoptosis
AntibacterialE. coli15Inhibition of growth
AntibacterialBacillus subtilis10Inhibition of growth

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